molecular formula C25H36ClNO4 B599571 Dihydroetorphine hydrochloride CAS No. 155536-45-1

Dihydroetorphine hydrochloride

Cat. No. B599571
M. Wt: 450.016
InChI Key: XRHDQSKAXOSHGA-DTUSRQQPSA-N
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Description

Dihydroetorphine hydrochloride is a potent opioid analgesic used mainly in China . It is a semi-synthetic opioid and is several thousand times stronger than morphine . It is poorly absorbed when taken orally . Sublingual forms of dihydroetorphine are used in China at doses ranging from 20 to 40 μg repeated every 3–4 hours .


Synthesis Analysis

Dihydroetorphine can be synthesized from codeine . An improved process for the synthesis of etorphine and dihydroetorphine from codeine with an overall yield of 2.7% and 1.5% respectively is described .


Molecular Structure Analysis

The molecular formula of Dihydroetorphine hydrochloride is C25H35NO4.ClH . The stereochemistry is absolute .


Chemical Reactions Analysis

Dihydroetorphine was extracted from human blood and urine with dichloromethane and then derivatized with N-heptafluorobutyrylimidazole after concentration to dryness . A dihydroetorphine monoheptafluorobutyl derivative was formed which showed good behavior on GC-MS with electronic-impact ionization .


Physical And Chemical Properties Analysis

The onset of the analgesic effect of DHE in rodents is rapid, 5 to 15 min after parenteral administration . The duration of action is short, the analgesic effect disappears within 120 min after administration . By oral administration much higher doses of DHE are required to produce analgesic effects .

Scientific Research Applications

  • Monitoring in Biological Fluids : Dihydroetorphine hydrochloride, a powerful anesthetic and analgesic, can be monitored in biological fluids using GC-MS with selected ion monitoring. This method has been successfully used to detect dihydroetorphine hydrochloride in blood and urine from addicts and poisoned patients, indicating its utility in forensic and clinical toxicology (Luo et al., 1994).

  • Transdermal Delivery : Research on transdermal delivery systems for dihydroetorphine hydrochloride has been conducted to assess its effectiveness after topical application. This includes kinetic analysis of skin permeation and the in-vitro reservoir effect of skin, as well as the predictability of plasma concentration and analgesic effect following in-vivo transdermal application (Ohmori et al., 2000).

  • Detoxification of Heroin Addiction : Clinical investigations have shown that dihydroetorphine hydrochloride is effective in detoxifying heroin addiction. It has a fast onset of action and can quickly alleviate abstinence symptoms with a high effective rate of detoxification. It also does not cause dependence if a gradual reduced program is followed (Shu, 1992).

  • Reinforcing Effects in Rats : Studies have explored the reinforcing potency of dihydroetorphine in rats, comparing it to other opioids like fentanyl, heroin, and morphine. This research is significant for assessing the abuse potential of dihydroetorphine, given its high potency in maintaining self-administration in animals (Martin et al., 1997).

  • Analgesia and Detoxification : Dihydroetorphine is noted for its successful use as an analgesic in clinical practice and for substitution therapy in opiate detoxification. Its quick onset and thorough control of abstinence symptoms make it an important substance in addiction treatment and pain management (Qin Bo-Yi, 1996).

  • Effects on Intestinal Smooth Muscles : Research has been conducted on the effects of dihydroetorphine hydrochloride on intestinal smooth muscles in mice, rats, and guinea pigs. This study helps understand the pharmacological impact of dihydroetorphine on gastrointestinal function (Xin, 1997).

  • Immunosuppressive Effects : Dihydroetorphine's immunomodulatory effects have been systematically investigated, showing that it suppresses both humoral and cell-mediated immune function. This research is vital for understanding the broader physiological impacts of dihydroetorphine, especially in the context of chronic treatment or addiction (Wu et al., 1999).

  • Cancer Pain Management : Dihydroetorphine hydrochloride has been used for managing moderate and severe cancer pain. Its effectiveness in pain relief and relatively short onset time make it a valuable option in palliative care (Wu & Sun, 1991).

Future Directions

To improve the short-lasting effect following sublingual administration, transdermal delivery of DHE via a patch has been investigated . The patch formulation of DHE produces continuous analgesic effect with minimal physical dependence and rewarding effect in rats suffering from chronic pain . This patch formulation, which is very suitable for DHE, may be viable for the treatment of severe pain and is likely to improve patients’ quality of life .

properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDQSKAXOSHGA-DTUSRQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroetorphine hydrochloride

CAS RN

155536-45-1
Record name 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155536-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroetorphine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROETORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
172
Citations
S Ohmori, Y Morimoto - CNS Drug Reviews, 2002 - Wiley Online Library
… A survey of 185 dihydroetorphine hydrochloride abusers. … Effect of vehicle pH, drug concentration and azone on the snake skin permeation of dihydroetorphine hydrochloride. Chin …
Number of citations: 29 onlinelibrary.wiley.com
S Katsumata, M Minami, T Nakagawa… - European Journal of …, 1995 - Elsevier
… Huang, M., MY Wang, SL Yuan and BY Qin, 1988, Pharmacodynamics and pharmacokinetics of dihydroetorphine hydrochloride administered sublingually in mice and rats, Acta …
Number of citations: 37 www.sciencedirect.com
Y Luo, J Feng, F Liu, X Hu - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
… Standards of dihydroetorphine hydrochloride and dihydroetorphine free base were synthesized in our Institute. Their purities were >99%. NHeptafluorobutyrylimidazole (HFBIM) was pur…
Number of citations: 6 www.sciencedirect.com
S Ohmori, T Hayashi, M Kawase, S Saito… - Journal of Pharmacology …, 2001 - ASPET
To evaluate the pharmacokinetic and pharmacodynamic characteristics of a novel opioid analgesic, dihydroetorphine (DHE), concentrations of DHE and its glucuronide (DG) in plasma …
Number of citations: 15 jpet.aspetjournals.org
WR Wu, JW Zheng, N Li, HQ Bai, KR Zhang… - European journal of …, 1999 - Elsevier
… Dihydroetorphine hydrochloride, morphine sulphate and naloxone sulphate were supplied by the National Institute on Drug Dependence (Beijing, China). [ 3 H ]thymidine (20 Ci/mM) …
Number of citations: 18 www.sciencedirect.com
F Liu, Y Luo, J Feng, X Hu - … of Chromatography B: Biomedical Sciences and …, 1996 - Elsevier
… A method for the determination of dihydroetorphine hydrochloride, a powerful anaesthetic and analgesic drug, in biological fluids by GC-MS with selected-ion monitoring using …
Number of citations: 10 www.sciencedirect.com
E Li, L Weng - Zhonghua Fu Chan Ke Za Zhi, 1995 - europepmc.org
Ninety primigravide were randomly allocated into three groups at the beginning of active phase of labor. Dihydroetorphine hydrochloride (DHE) was administered to group A (n= 30), …
Number of citations: 26 europepmc.org
Q Bo‐Yi - Drug development research, 1996 - Wiley Online Library
… “The medical units should use dihydroetorphine hydrochloride tablet reasonably and supply the patients according to the prescriptions by doctors. Each prescription dose should not …
Number of citations: 10 onlinelibrary.wiley.com
Y Luo, JL Feng, F Liu, XY Hu - Yao xue xue bao= Acta …, 1994 - europepmc.org
… A method for the monitoring of dihydroetorphine hydrochloride, a powerful anesthetic and … This method has been successfully used for detection of dihydroetorphine hydrochloride in …
Number of citations: 5 europepmc.org
PM Beardsley, LS Harris - Drug and alcohol dependence, 1997 - Elsevier
… Clinical assessment of physical dependence potential of dihydroetorphine hydrochloride (… Pharmacodynamics and pharmacokinetics of dihydroetorphine hydrochloride administered …
Number of citations: 23 www.sciencedirect.com

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